molecular formula C4H9NO B2976132 (2S,3R)-2-methylazetidin-3-ol CAS No. 1354481-44-9

(2S,3R)-2-methylazetidin-3-ol

Cat. No.: B2976132
CAS No.: 1354481-44-9
M. Wt: 87.122
InChI Key: QIFJASJJDSEUFV-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Methylazetidin-3-ol is a chiral azetidine derivative, characterized by its four-membered ring structure with a hydroxyl group and a methyl substituent

Scientific Research Applications

(2S,3R)-2-Methylazetidin-3-ol has diverse applications in scientific research:

Safety and Hazards

The safety information available indicates that “(2S,3R)-2-methylazetidin-3-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: Wash with plenty of water (P302+P352) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-methylazetidin-3-ol typically involves the enantioselective reduction of azetidinone precursors. One common method includes the reduction of (2S,3R)-2-methylazetidin-3-one using chiral catalysts to achieve high enantioselectivity. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under mild temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of immobilized chiral catalysts in these reactors can improve the yield and purity of the product while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-2-Methylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: (2S,3R)-2-Methylazetidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of chiral molecules and as a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

(2S,3R)-2-methylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFJASJJDSEUFV-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.